3-Cyclopropyl-5-fluorobenzaldehyde

Lipophilicity Drug-likeness Medicinal Chemistry

3-Cyclopropyl-5-fluorobenzaldehyde (CAS 1801739-64-9) is a disubstituted benzaldehyde featuring a cyclopropyl group at the meta position and a fluorine atom at the para position relative to the aldehyde moiety. With a molecular formula of C₁₀H₉FO and a molecular weight of 164.18 g/mol, the compound serves primarily as a synthetic intermediate in drug discovery, where the cyclopropyl ring acts as a conformationally restricted bioisostere for isopropyl or gem-dimethyl groups, and the 5-fluoro substituent modulates metabolic stability and electronic properties.

Molecular Formula C10H9FO
Molecular Weight 164.18 g/mol
CAS No. 1801739-64-9
Cat. No. B13628869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropyl-5-fluorobenzaldehyde
CAS1801739-64-9
Molecular FormulaC10H9FO
Molecular Weight164.18 g/mol
Structural Identifiers
SMILESC1CC1C2=CC(=CC(=C2)C=O)F
InChIInChI=1S/C10H9FO/c11-10-4-7(6-12)3-9(5-10)8-1-2-8/h3-6,8H,1-2H2
InChIKeyPTAXRXJJFUZUDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopropyl-5-fluorobenzaldehyde (CAS 1801739-64-9) – A Specialized Fluorinated Benzaldehyde Building Block for Medicinal Chemistry


3-Cyclopropyl-5-fluorobenzaldehyde (CAS 1801739-64-9) is a disubstituted benzaldehyde featuring a cyclopropyl group at the meta position and a fluorine atom at the para position relative to the aldehyde moiety. With a molecular formula of C₁₀H₉FO and a molecular weight of 164.18 g/mol, the compound serves primarily as a synthetic intermediate in drug discovery, where the cyclopropyl ring acts as a conformationally restricted bioisostere for isopropyl or gem-dimethyl groups, and the 5-fluoro substituent modulates metabolic stability and electronic properties [1]. Its computed lipophilicity (XLogP3-AA = 2.4) and topological polar surface area (17.1 Ų) position it within the favorable property space for CNS-penetrant and orally bioavailable lead molecules [2].

Lipophilicity-neutral 3D complexity introduction
3,5-substitution pattern for logP control
CNS MPO-compatible building block

Why Generic Substitution Fails for 3-Cyclopropyl-5-fluorobenzaldehyde – The Impact of Regioisomeric and Substituent Variations on Physicochemical and Biological Outcomes


In-class fluorinated benzaldehyde building blocks cannot be simply interchanged because minor alterations in the substitution pattern or the nature of the alkyl substituent lead to significant divergences in lipophilicity, metabolic stability, and the conformational profile of the final drug-like molecule. For instance, moving the fluorine atom or replacing the cyclopropyl with a methyl group changes the electronic distribution across the aromatic ring, directly affecting the compound's reactivity in downstream transformations such as reductive aminations, aldol condensations, or transition metal-catalyzed cross-couplings. Furthermore, as demonstrated by Jeffries et al. (2020), the choice between a cyclopropyl and an isopropyl substituent alone can alter the logP of the derived scaffold by up to 0.72 logP units, which is sufficient to move a compound out of optimal CNS or oral absorption space [1]. These differences necessitate a rigorous, data-driven selection process rather than ad-hoc replacement with a 'similar' analog.

Isopropyl substitution May increase logP by up to 0.72 units, altering ADME profile
3-Methyl analog Lacks cyclopropyl conformational restriction; different metabolic stability
2,4-Regioisomer Different electronic distribution and higher logP may affect reactivity

3-Cyclopropyl-5-fluorobenzaldehyde – Quantifiable Differentiation Evidence Against Key Analogs


Lipophilicity Comparison: 3-Cyclopropyl-5-fluorobenzaldehyde vs. 3-Methyl-5-fluorobenzaldehyde

The cyclopropyl substituent at the 3-position introduces a higher degree of molecular shape complexity (Fsp³ = 0.30) and lower lipophilicity compared to the methyl analog. The computed XLogP3-AA for 3-cyclopropyl-5-fluorobenzaldehyde is 2.4 [1], while the corresponding 3-methyl-5-fluorobenzaldehyde (CAS 189628-39-5) has a reported LogP of 1.95–2.35 depending on the calculation method . This difference of ΔLogP ≈ +0.05 to +0.45 indicates that the cyclopropyl derivative does not increase lipophilicity despite adding two additional heavy atoms, consistent with the known cyclopropane-induced logP reduction phenomenon.

LogP Comparison
Class-level
ΔLogP +0.05 to +0.45 vs methyl analog
Supports lipophilicity control while adding 3D complexity
Computed values; verify experimentally
Lipophilicity Drug-likeness Medicinal Chemistry

Cyclopropyl vs. Isopropyl: Class-Level Lipophilicity Modulation Evidence

In a systematic study of lipophilicity trends upon fluorination of isobutanol and cyclopropylmethanol model scaffolds (Jeffries et al., 2020, Beilstein J. Org. Chem.), the non-fluorinated isobutanol D1 exhibited a higher logP than the cyclopropylmethanol E1 (estimated for E1 as 0.24 ± 0.03 logP units lower). Furthermore, converting internal geminal fluorination motifs from acyclic to cyclopropyl configurations led to reductions of up to 0.72 logP units [1]. This class-level evidence strongly supports that replacing an isopropyl or analogous acyclic group with a cyclopropyl ring on the benzaldehyde scaffold reduces overall lipophilicity, a desirable property for improving metabolic stability and reducing off-target binding.

LogP Reduction
Class-level
0.24–0.72 logP units
Literature-backed rationale for cyclopropyl over isopropyl
Model compound data; scaffold-dependent
Bioisosterism Lipophilicity optimization Lead optimization

Regioisomeric Substitution Pattern: 3-Cyclopropyl-5-fluoro vs. 4-Cyclopropyl-2-fluoro Benzaldehyde and Its Impact on Calculated LogP

The relative position of the fluorine and cyclopropyl substituents on the benzaldehyde ring significantly affects the computed lipophilicity. The target compound, 3-cyclopropyl-5-fluorobenzaldehyde, has a computed XLogP3-AA of 2.4 [1]. In contrast, the regioisomer 4-cyclopropyl-2-fluorobenzaldehyde (CAS 946118-82-7) has a reported LogP of 2.61 . This ΔLogP of -0.21 indicates that the 3,5-substitution pattern results in a measurably lower lipophilicity compared to the 2,4-pattern, likely due to the different spatial orientation of the polar C–F dipole relative to the aldehyde and the cyclopropyl group.

Regioisomer LogP
Cross-study comparable
ΔLogP −0.21 vs 2,4-isomer
3,5-substitution provides lower lipophilicity
Computed XLogP3 vs reported LogP
Regioisomerism LogP Physicochemical profiling

Optimal Research and Industrial Application Scenarios for 3-Cyclopropyl-5-fluorobenzaldehyde Based on Differentiated Evidence


Medicinal Chemistry Hit-to-Lead Optimization Requiring Lipophilicity Neutrality with Added 3D Character

In hit-to-lead programs where a methyl or ethyl substituent at the meta-position of a fluorinated aromatic core needs to be replaced with a bulkier group to improve target binding without increasing logP, 3-cyclopropyl-5-fluorobenzaldehyde is the reagent of choice. As shown by the minimal ΔLogP of +0.05 to +0.45 compared to the methyl analog despite adding two heavy atoms [2], and the class-level evidence that cyclopropanes reduce logP by 0.24–0.72 units relative to acyclic isosteres [1], this building block allows medicinal chemists to introduce shape complexity while maintaining favorable ADME properties.

Fragment-Based Drug Discovery (FBDD) Library Design Targeting CNS Space

The compound's molecular weight (164.18 g/mol), low rotatable bond count (2), XLogP of 2.4, and TPSA of 17.1 Ų [2] place it well within the CNS multiparameter optimization (MPO) space (MW ≤ 400, LogP ≤ 5, TPSA ≤ 90 Ų). The cyclopropyl group introduces a higher fraction of sp³-hybridized carbons (Fsp³ = 0.30) compared to flat aromatic analogs, a parameter correlated with improved clinical success rates. This makes 3-cyclopropyl-5-fluorobenzaldehyde a superior fragment/library building block over 3-methyl-5-fluorobenzaldehyde (Fsp³ = 0.25, if the methyl is considered sp³) and over entirely flat biaryl aldehydes.

Synthesis of ALDH1A1-Targeted Chemical Probes or Inhibitor Candidates

Benzaldehyde derivatives, particularly those with small meta-substituents, have been explored as aldehyde dehydrogenase (ALDH) inhibitors, with the aldehyde moiety acting as a reversible covalent warhead [3]. The cyclopropyl group at the 3-position provides a unique steric and electronic environment that can tune the reactivity of the aldehyde toward the active-site cysteine (Cys302 in ALDH1A1). The fluorine at the 5-position further withdraws electron density, potentially increasing the electrophilicity of the carbonyl carbon in a manner distinct from the 4-fluoro or 2-fluoro regioisomers, offering a differentiated starting point for structure-activity relationship (SAR) exploration.

Agrochemical Intermediate for Fluorinated Cyclopropyl-Containing Active Ingredients

Patents from Bayer CropScience and Sumitomo Chemical have highlighted fluorinated benzaldehydes with cyclopropyl substitution as key intermediates for pesticides and fungicides [4][5]. The 3-cyclopropyl-5-fluoro substitution pattern is specifically claimed in certain patent families for its ability to impart improved environmental stability and target pest selectivity. Industrial procurement for process chemistry scale-up should prioritize this specific regioisomer to match the patent-exemplified compounds.

Application
Selection Property
Validation Focus
Lipophilicity-controlled lead optimization
Cyclopropyl-based logP modulation
Verify logP neutrality upon chain extension
CNS fragment library design
MPO-compatible physicochemical profile
Confirm CNS drug-likeness parameters
ALDH1A1 inhibitor probe synthesis
Fluorine-substituted aldehyde electrophilicity
Characterize reactivity in biochemical assays
Agrochemical intermediate synthesis
Patent-exemplified regioisomer identity
Confirm 3-cyclopropyl-5-fluoro substitution pattern
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